Naquotinib (ASP8273) is an orally available, irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. [] Its primary role in scientific research is as a potent tool for investigating and potentially treating EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC) with acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). [, , ]
Naquotinib is a novel compound classified as a pyrazine carboxamide, primarily developed for its efficacy as an irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is particularly noted for its selectivity against various EGFR mutations, including those associated with non-small cell lung cancer. Naquotinib's structural uniqueness differentiates it from other third-generation EGFR tyrosine kinase inhibitors, which typically feature pyrimidine-based scaffolds.
Naquotinib was synthesized and developed by Astellas Pharma Inc. The compound’s synthesis and clinical applications have been detailed in various patent applications, including PCT Patent Application WO 2016/121777. Research studies have characterized its pharmacological properties and therapeutic potential against EGFR-driven cancers .
Naquotinib falls under the category of small molecule inhibitors targeting the EGFR pathway. Its classification is significant in the context of targeted cancer therapies, especially for patients with specific EGFR mutations that confer resistance to first-line treatments.
The synthesis of Naquotinib involves several key chemical reactions, primarily focusing on the formation of the pyrazine carboxamide structure. The synthetic route includes:
The detailed synthetic pathway can be complex and may involve multiple steps of nucleophilic substitutions and functional group transformations. The use of specific catalysts and reaction conditions is critical for optimizing yield and selectivity during synthesis.
Naquotinib's molecular structure features a pyrazine ring substituted with various functional groups that enhance its binding affinity to EGFR. The compound's structure can be represented as follows:
The structural analysis reveals that Naquotinib contains a reactive acrylamide moiety, which plays a crucial role in its mechanism of action by covalently binding to cysteine residues in the EGFR active site, thereby inhibiting its activity .
Naquotinib primarily engages in covalent bonding with the EGFR through nucleophilic attack on the acrylamide moiety. This reaction leads to irreversible inhibition of the receptor, effectively blocking downstream signaling pathways involved in tumor growth and proliferation.
The reaction mechanism involves:
Naquotinib functions by selectively targeting mutant forms of the EGFR, including L858R and T790M mutations commonly associated with resistance to first-line therapies. Its mechanism can be summarized as follows:
In vitro studies have shown that Naquotinib exhibits IC values ranging from 0.26 nmol/L to 13 nmol/L against various mutant forms of EGFR, indicating its high potency compared to other inhibitors .
Studies on Naquotinib's stability indicate that it maintains efficacy over time when stored under recommended conditions. Its solubility profile suggests potential formulation strategies for effective delivery in clinical settings .
Naquotinib has significant potential in scientific research and clinical applications:
First- and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, revolutionized the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). However, their clinical utility was limited by two critical factors: off-target toxicity against wild-type EGFR (resulting in dermatologic and gastrointestinal side effects) and inevitable acquired resistance. The T790M "gatekeeper" mutation in exon 20, characterized by a threonine-to-methionine substitution at position 790, emerged in ~60% of resistant cases. This mutation sterically hinders drug binding and restores ATP affinity, reducing inhibitor efficacy [4] [7].
Third-generation inhibitors like Naquotinib (ASP8273) were engineered to address these limitations through:
Table 1: Selectivity Profiles of Third-Generation EGFR TKIs
Compound | IC50 for L858R/T790M (nM) | IC50 for WT EGFR (nM) | Selectivity Ratio (WT/Mutant) |
---|---|---|---|
Naquotinib | 11.4 | 493.8 | 43.3 |
Osimertinib | 12.1 | 480.2 | 39.7 |
Rociletinib | 25.6 | 850.3 | 33.2 |
Data derived from biochemical assays comparing mutant vs. wild-type EGFR inhibition [1] [8].
T790M-mediated resistance represents an evolutionary adaptation of EGFR-mutant NSCLC under selective pressure from early-generation TKIs. This mutation increases the ATP affinity of mutant EGFR by ~20-fold, outcompeting reversible inhibitors like gefitinib. Additionally, T790M stabilizes the active kinase conformation, reducing drug-binding capacity [4] [7].
Preclinical Insights into Naquotinib’s Efficacy:
Table 2: Key Resistance Mechanisms to Third-Generation EGFR TKIs
Resistance Mechanism | Frequency | Naquotinib's Preclinical Activity |
---|---|---|
EGFR C797S Mutation | 15-20% | Resistant (covalent binding impaired) |
MET Amplification | 10-15% | Limited activity; requires combinatorial therapy |
AXL Activation | 5-10% | Direct inhibition of phosphorylation |
Rare Tertiary Mutations | <5% | Variable (e.g., L718Q reduces efficacy) |
Data synthesized from clinical and preclinical studies [3] [4].
Structural Basis for Naquotinib’s Activity:X-ray crystallography studies confirm that Naquotinib’s pyrazine carboxamide core forms hydrogen bonds with Met793 in the hinge region. Its acrylamide group covalently binds Cys797, while optimized hydrophobic substituents occupy the methionine-rich pocket created by T790M [1] [8]. This binding mode sterically excludes ATP, overcoming the affinity-enhancing effect of T790M.
Table 3: Structural Analysis of Naquotinib Binding
Structural Feature | Role in Target Engagement |
---|---|
Pyrazine Carboxamide Core | Hydrogen bonding with Met793 backbone; hydrophobic interactions |
Acrylamide Warhead | Covalent bond with Cys797 in the DFG-in/αC-in conformation |
3-Chloro-4-fluorophenyl | Occupies hydrophobic pocket adjacent to T790M |
Solvent-Exposed Furanyl | Minimizes off-target interactions with wild-type EGFR |
Based on crystallography and molecular dynamics simulations [1].
Emerging Resistance to Third-Generation Inhibitors:Despite Naquotinib’s potency, resistance emerges via:1. EGFR-Dependent Mechanisms:- C797S Mutation: Prevents covalent bond formation with C797, reducing Naquotinib’s efficacy [3] [8].- C797S/L798I in cis: A rare double mutation conferring high-level resistance [3].2. EGFR-Independent Mechanisms:- MET Amplification: Observed in Naquotinib-resistant models, activating bypass signaling [3].- AXL Reactivation: Initial suppression by Naquotinib may be transient, with feedback loops restoring pathway activity [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7